Methyl 3-chloro-2-(chlorosulfonyl)benzoate CAS number 26638-43-7 properties
Methyl 3-chloro-2-(chlorosulfonyl)benzoate CAS number 26638-43-7 properties
An In-Depth Technical Guide to Methyl 2-(chlorosulfonyl)benzoate (CAS: 26638-43-7): Properties, Synthesis, and Reactivity
Abstract
Methyl 2-(chlorosulfonyl)benzoate, identified by CAS number 26638-43-7, is a bifunctional aromatic compound of significant interest to the chemical and pharmaceutical industries. Possessing both a methyl ester and a highly reactive sulfonyl chloride group, this molecule serves as a critical building block in organic synthesis. Its utility is most pronounced in the construction of sulfonamide-containing molecules, a scaffold prevalent in numerous therapeutic agents. This guide provides a comprehensive overview of its chemical properties, established synthetic routes, core reactivity principles, and essential safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.
Compound Identification and Physicochemical Properties
It is important to clarify that the CAS number 26638-43-7 corresponds to Methyl 2-(chlorosulfonyl)benzoate . The name provided in the topic, "Methyl 3-chloro-2-(chlorosulfonyl)benzoate," refers to a different chemical structure. This guide will focus exclusively on the compound correctly associated with CAS 26638-43-7.
This compound is a stable, crystalline solid under appropriate storage conditions, but its high reactivity, particularly its sensitivity to moisture, dictates stringent handling procedures.[1][2]
Table 1: Physicochemical and Structural Properties
| Property | Value | Source(s) |
| CAS Number | 26638-43-7 | [1][2][3] |
| Molecular Formula | C₈H₇ClO₄S | [2][3][4] |
| Molecular Weight | 234.66 g/mol | [3][4] |
| Physical Form | White to beige or pink crystalline powder or chunks | [1][2][4] |
| Melting Point | 62-63 °C | [1][2][3] |
| Boiling Point | 344.8 ± 25.0 °C (Predicted) | [1][2] |
| Water Solubility | Reacts violently | [1][2][5][6] |
| Sensitivity | Moisture Sensitive | [1][2] |
| Storage | Inert atmosphere, 2-8°C, keep refrigerated | [1][4] |
| InChI Key | HUNUAFNLLYVTQD-UHFFFAOYSA-N | [1][4] |
| SMILES | C(OC)(=O)C1=CC=CC=C1S(Cl)(=O)=O | [1][2][3] |
Synthesis Pathway
The most established method for synthesizing Methyl 2-(chlorosulfonyl)benzoate proceeds via a diazotization-sulfonylation sequence starting from the readily available methyl anthranilate (methyl 2-aminobenzoate).[1][7] This process transforms the amino group into a diazonium salt, which is subsequently displaced by a chlorosulfonyl group. Modern advancements have adapted this synthesis to continuous-flow systems, which enhance safety by minimizing the accumulation of the potentially explosive diazonium intermediate and can improve yield by reducing side reactions like hydrolysis.[7]
Caption: Synthesis workflow for Methyl 2-(chlorosulfonyl)benzoate.
Experimental Protocol: Diazotization-Chlorosulfonylation
This protocol is a conceptual representation of the key steps.
-
Diazotization:
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Dissolve methyl anthranilate in a solution of concentrated hydrochloric acid and water, then cool the mixture to 0-5 °C in an ice-salt bath.
-
Rationale: Maintaining a low temperature is critical to ensure the stability of the diazonium salt intermediate formed in the next step.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Rationale: The slow addition controls the exothermic reaction and prevents the decomposition of the diazonium salt.
-
-
Chlorosulfonylation (Sandmeyer-type Reaction):
-
In a separate vessel, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of a copper(I) salt, such as copper(I) chloride (CuCl). Cool this mixture.
-
Rationale: The copper catalyst is essential for the Sandmeyer reaction, which facilitates the substitution of the diazonium group.
-
Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl mixture, maintaining a controlled temperature.
-
Rationale: This step introduces the sulfonyl chloride moiety. Vigorous nitrogen gas evolution will be observed as the diazonium group is displaced.
-
-
Work-up and Purification:
-
Once the reaction is complete (cessation of gas evolution), the mixture is typically quenched by pouring it onto ice water.
-
The solid product is collected by filtration.
-
The crude product is then washed with cold water and dried under vacuum.
-
Rationale: The aqueous workup removes inorganic salts and other water-soluble impurities.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Core Reactivity and Mechanistic Insights
The synthetic versatility of Methyl 2-(chlorosulfonyl)benzoate stems almost entirely from the sulfonyl chloride (-SO₂Cl) functional group.[8][9] The sulfur atom is highly electrophilic, a consequence of being bonded to two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom. This renders it susceptible to attack by a wide range of nucleophiles.[8] The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution.
The reaction mechanism is often debated and can proceed through either a concerted Sₙ2-like pathway or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate, depending on the nucleophile, solvent, and steric environment.[8][10]
Caption: Core reactivity of the sulfonyl chloride group with nucleophiles.
Key Applications in Synthetic Chemistry: Sulfonamide Formation
The premier application of Methyl 2-(chlorosulfonyl)benzoate is in the synthesis of sulfonamides.[9][11][12] The sulfonamide functional group is a well-regarded bioisostere of the amide bond, offering similar geometry but with enhanced metabolic stability and different hydrogen bonding capabilities.[12][13] This makes it a highly valuable moiety in drug design.
Experimental Protocol: General Synthesis of a Sulfonamide
This protocol details the reaction of Methyl 2-(chlorosulfonyl)benzoate with a generic primary amine (R-NH₂) to yield the corresponding N-substituted sulfonamide.
-
Reaction Setup:
-
Dissolve Methyl 2-(chlorosulfonyl)benzoate (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material.
-
Add a non-nucleophilic base (1.5-2.0 eq.), such as triethylamine (TEA) or pyridine, to the solution.
-
Rationale: The base acts as a scavenger for the HCl that is generated during the reaction, driving the equilibrium towards the product.
-
-
Nucleophilic Addition:
-
Dissolve the primary amine (1.0-1.2 eq.) in the same anhydrous solvent.
-
Slowly add the amine solution to the stirred solution of the sulfonyl chloride and base at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Rationale: The initial low temperature helps to control the exothermic nature of the reaction.
-
-
Work-up and Purification:
-
Quench the reaction with water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base.
-
Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide product can be purified by column chromatography on silica gel or by recrystallization.
-
Caption: Workflow for the synthesis of a sulfonamide derivative.
Safety and Handling
Methyl 2-(chlorosulfonyl)benzoate is a hazardous chemical that requires careful handling in a controlled laboratory setting. Its primary hazards are its corrosivity and high reactivity with water.[5][6]
Table 2: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion / Eye Damage | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[4][5][6][14] |
| Reactivity | - | Danger | Reacts violently with water, may liberate toxic gas.[5][6] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[5]
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Handling: Avoid all contact with skin and eyes. Do not breathe dust. Ensure all glassware and equipment are scrupulously dry before use.[5][6]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[5][6] Store away from incompatible materials, especially water, bases, and strong oxidizing agents.[5]
-
Spills and Disposal: In case of a spill, do not use water. Absorb with a dry, inert material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal. Dispose of contents/container to an approved waste disposal plant.[5]
Conclusion
Methyl 2-(chlorosulfonyl)benzoate is a highly valuable and reactive intermediate in organic synthesis. Its bifunctional nature allows for the straightforward introduction of a sulfonamide-ester scaffold onto an aromatic ring. While its reactivity, particularly towards water, necessitates careful handling and anhydrous reaction conditions, its ability to readily form sulfonamides makes it an indispensable tool for medicinal chemists and researchers in drug discovery programs. A thorough understanding of its properties, synthesis, and reactivity is paramount for its safe and effective utilization in the laboratory.
References
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